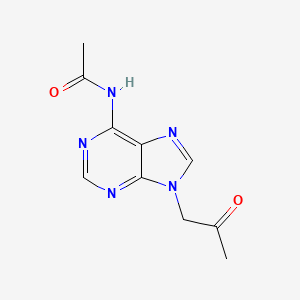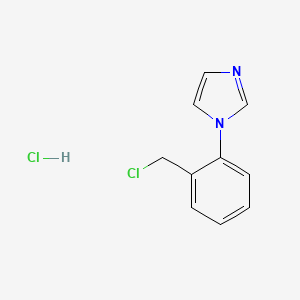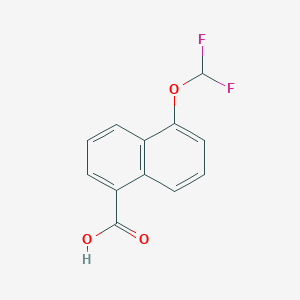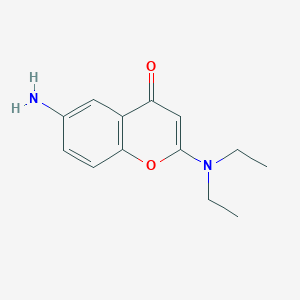
3-methylnaphthalene-1,2-dicarboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylnaphthalene-1,2-dicarboxylic acid is an organic compound with the molecular formula C13H10O4 It is a derivative of naphthalene, featuring two carboxylic acid groups at the 1 and 2 positions and a methyl group at the 3 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-methylnaphthalene-1,2-dicarboxylic acid typically involves the acylation of 2-methylnaphthalene followed by oxidation. One common method includes the use of acid-modified Hβ molecular sieves as catalysts for the acylation process. The reaction conditions often involve a solvent such as sulfolane, with the optimal conditions being a citric acid concentration of 0.3 mol/L, a modification time of 48 hours, and calcination at 550°C for 3 hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods focus on optimizing yield and purity while minimizing environmental impact. The use of environmentally friendly catalysts and solvents is a key consideration in industrial processes.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methylnaphthalene-1,2-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various electrophiles in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with KMnO4 typically yields carboxylic acids, while reduction with LiAlH4 produces alcohols.
Wissenschaftliche Forschungsanwendungen
3-Methylnaphthalene-1,2-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-methylnaphthalene-1,2-dicarboxylic acid involves its interaction with various molecular targets and pathways. The carboxylic acid groups can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially affecting their function. The aromatic ring and methyl group can also influence the compound’s reactivity and interactions.
Vergleich Mit ähnlichen Verbindungen
3-Methylnaphthalene-1,2-dicarboxylic acid can be compared to other dicarboxylic acids, such as:
Phthalic acid: Similar structure but lacks the methyl group.
Succinic acid: Shorter carbon chain and different reactivity.
Adipic acid: Used in the production of nylon and has a longer carbon chain.
Eigenschaften
CAS-Nummer |
83536-61-2 |
|---|---|
Molekularformel |
C13H10O4 |
Molekulargewicht |
230.22 g/mol |
IUPAC-Name |
3-methylnaphthalene-1,2-dicarboxylic acid |
InChI |
InChI=1S/C13H10O4/c1-7-6-8-4-2-3-5-9(8)11(13(16)17)10(7)12(14)15/h2-6H,1H3,(H,14,15)(H,16,17) |
InChI-Schlüssel |
IGPBLYQSLGWUDY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=CC=CC=C2C(=C1C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Phenyl-1,4-diazaspiro[4.5]decan-2-one](/img/structure/B11874900.png)
![(1R,2S)-2-[tert-butyl(dimethyl)silyl]oxycyclohexan-1-ol](/img/structure/B11874907.png)
![8-Bromo-5-chloro-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11874911.png)








